molecular formula C10H16O B14478951 8,8-Dimethylbicyclo[4.2.0]octan-2-one CAS No. 65840-28-0

8,8-Dimethylbicyclo[4.2.0]octan-2-one

Cat. No.: B14478951
CAS No.: 65840-28-0
M. Wt: 152.23 g/mol
InChI Key: ZDQKIBIQISLWPR-UHFFFAOYSA-N
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Description

8,8-Dimethylbicyclo[420]octan-2-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure from terminal aryl alkynes through a one-pot procedure . This method involves a sequence of reactions, including head-to-tail homocoupling and zipper annulation of the resulting gem-enyne.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,8-Dimethylbicyclo[4.2.0]octan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile compound in biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 8,8-Dimethylbicyclo[4.2.0]octan-7-one
  • 7,8-Dimethylbicyclo[4.2.0]octane
  • 8-Methylenebicyclo[4.2.0]octan-2-one

Comparison: 8,8-Dimethylbicyclo[4.2.0]octan-2-one is unique due to its specific ketone placement at the 2-position, which influences its reactivity and interaction with other molecules.

Properties

CAS No.

65840-28-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

8,8-dimethylbicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C10H16O/c1-10(2)6-7-4-3-5-8(11)9(7)10/h7,9H,3-6H2,1-2H3

InChI Key

ZDQKIBIQISLWPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C1C(=O)CCC2)C

Origin of Product

United States

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